molecular formula C20H22N2O3S B301176 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301176
M. Wt: 370.5 g/mol
InChI Key: JQGAHXVEWUKPLB-JEFZPDFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. It has attracted the attention of researchers due to its potential pharmaceutical applications. This compound exhibits a diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, the compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of histone deacetylase, which is involved in gene expression. In addition, 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one exhibits a diverse range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound also exhibits antiviral activity against herpes simplex virus type 1 and type 2. In addition, 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its broad spectrum of biological activities. This makes it a potential candidate for the development of new drugs with multiple therapeutic applications. Another advantage is its relatively simple synthesis method, which yields a high purity product with a good yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.

Future Directions

There are several future directions for the research on 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential as a lead compound for the development of new drugs with multiple therapeutic applications. In addition, further studies are needed to determine the optimal dosage and toxicity levels of this compound. Finally, future research could focus on the development of new synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 4-ethoxybenzaldehyde with 5-methyl-2-furfural in the presence of ammonium acetate and acetic acid. The resulting Schiff base is then reacted with 3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of triethylamine to obtain the final product. This synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential pharmaceutical applications. It exhibits a diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory. The compound has been shown to have a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi. It also exhibits antiviral activity against herpes simplex virus type 1 and type 2. In addition, 2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(5-methylfuran-2-yl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N2O3S/c1-4-12-22-19(23)18(13-17-9-6-14(3)25-17)26-20(22)21-15-7-10-16(11-8-15)24-5-2/h6-11,13H,4-5,12H2,1-3H3/b18-13-,21-20?

InChI Key

JQGAHXVEWUKPLB-JEFZPDFESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.